1-tert-butyl-3-cyclopropyl-1H-pyrazole
Description
Overview of the 1H-Pyrazole Framework and its Aromaticity
The 1H-pyrazole framework is a foundational structure in heterocyclic chemistry. It consists of a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. This arrangement classifies pyrazole (B372694) as an azole. The ring is planar and aromatic in nature, a property it derives from the delocalization of six π-electrons (four from the two double bonds and two from the lone pair of the N1 nitrogen atom) across the ring, satisfying Hückel's rule for aromaticity. mdpi.comnih.gov
The pyrazole ring is characterized by two distinct nitrogen atoms: one is a pyrrole-like nitrogen (N1) which is acidic, and the other is a pyridine-like nitrogen (N2) which is basic. mdpi.com In its unsubstituted form, pyrazole can exist in two equivalent tautomeric forms, where the single proton on the nitrogen can reside on either N1 or N2. However, when a substituent is placed on one of the nitrogen atoms, as in 1-substituted pyrazoles, this tautomerism is no longer possible.
Importance of Pyrazole Derivatives in Chemical Research
Pyrazole and its derivatives represent a "privileged scaffold" in medicinal chemistry and materials science due to their wide range of biological activities and chemical versatility. nih.gov The pyrazole nucleus is a core component in numerous pharmaceutical agents, exhibiting properties that include anti-inflammatory, analgesic, antimicrobial, and antitumor activities. nih.gov This broad spectrum of pharmacological potential has made the pyrazole ring a critical building block in drug discovery and development. mdpi.com
Beyond pharmaceuticals, pyrazole derivatives are integral to the agrochemical industry, where they are used in the synthesis of herbicides, insecticides, and fungicides. nih.gov Their unique electronic and structural properties also make them valuable in materials science for applications such as the development of dyes and fluorescent agents. nih.gov
Structural Elucidation Context of 1-tert-butyl-3-cyclopropyl-1H-pyrazole within the Pyrazole Class
The compound this compound is a specific derivative of the pyrazole family. Its structure is defined by two key substitutions on the parent pyrazole ring:
A tert-butyl group attached to the nitrogen atom at position 1 (N1). This is a bulky, sterically hindering group that increases the molecule's lipophilicity (fat-solubility) and can influence its binding interactions with biological targets. vulcanchem.com
A cyclopropyl (B3062369) group attached to the carbon atom at position 3 (C3). This is a small, strained ring system that can modulate the electronic properties of the pyrazole ring and provide a rigid conformational anchor.
The presence of the tert-butyl group at the N1 position fixes the molecule's structure, preventing the annular tautomerism seen in unsubstituted pyrazoles. This results in a single, well-defined isomer.
Rationale for Academic Investigation of Substituted Pyrazoles
The academic investigation into substituted pyrazoles is driven by the desire to understand and manipulate their chemical and biological properties. By systematically adding different functional groups to the pyrazole core, researchers can fine-tune the molecule's characteristics. This structure-activity relationship (SAR) exploration is fundamental to modern chemistry. mdpi.com
The synthesis and study of novel derivatives like this compound allow chemists to explore how specific steric and electronic features—such as the bulkiness of the tert-butyl group and the unique conformation of the cyclopropyl ring—impact the molecule's reactivity, stability, and potential applications. This research contributes to the development of new compounds with enhanced efficacy and selectivity for use as pharmaceuticals, agrochemicals, or advanced materials. mdpi.comrsc.org While specific research findings on this compound are not widely published, its synthesis and properties can be inferred from established chemical principles and studies of closely related analogues.
Detailed Research Findings
While direct experimental data for this compound is scarce in peer-reviewed literature, its chemical profile can be constructed based on standard synthetic methodologies for 1,3-disubstituted pyrazoles and the known properties of its constituent functional groups.
Synthesis Pathways
The most common and classic method for synthesizing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. nih.gov For the target molecule, a plausible synthetic route would involve the reaction of tert-butylhydrazine (B1221602) with a cyclopropyl-containing 1,3-dicarbonyl precursor.
Plausible Synthetic Route for this compound
| Step | Reactant 1 | Reactant 2 | Product | Description |
|---|
This reaction often produces a mixture of regioisomers (1,3- and 1,5-disubstituted pyrazoles), with the final ratio depending on the reaction conditions and the steric and electronic nature of the substituents on the dicarbonyl compound. nih.gov
Physicochemical Properties (Predicted)
The physicochemical properties of this compound are influenced by its substituents.
Molecular Formula: C₁₀H₁₆N₂
Molecular Weight: 164.25 g/mol
Lipophilicity: The presence of the nonpolar tert-butyl and cyclopropyl groups would render the molecule significantly lipophilic, suggesting low solubility in water but good solubility in organic solvents like ethanol (B145695), dichloromethane, and ethyl acetate.
Boiling Point: Substituted pyrazoles are generally stable compounds with relatively high boiling points. The boiling point would be higher than that of unsubstituted pyrazole due to the increased molecular weight.
Spectroscopic Features (Predicted)
Spectroscopic analysis would be essential for the structural confirmation of the compound.
¹H NMR: The spectrum would be expected to show characteristic signals for the tert-butyl group (a singlet integrating to 9 protons, likely around 1.3-1.5 ppm), the cyclopropyl group (multiplets in the upfield region, typically 0.5-1.0 ppm), and the two protons on the pyrazole ring (two doublets or singlets in the aromatic region, likely between 6.0 and 8.0 ppm).
¹³C NMR: The carbon spectrum would show distinct signals for the quaternary and methyl carbons of the tert-butyl group, the methylene (B1212753) and methine carbons of the cyclopropyl group, and the three unique carbon atoms of the pyrazole ring.
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound.
Reactivity
The reactivity of the pyrazole ring is that of an electron-rich aromatic system. It can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, typically at the C4 position, which is the most electron-rich carbon. The presence of the bulky tert-butyl group at N1 may sterically hinder reactions at the adjacent C5 position.
Related Compounds
Research into the this compound scaffold has led to the synthesis and characterization of several functionalized derivatives. These compounds are often used as intermediates in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.
Table of Known this compound Derivatives
| Compound Name | CAS Number | Molecular Formula | Use/Significance |
|---|---|---|---|
| 1-(tert-butyl)-3-cyclopropyl-1H-pyrazol-5-ol | 1564454-73-4 | C₁₀H₁₆N₂O | Synthetic Intermediate |
| 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine | 187795-43-3 | C₁₀H₁₇N₃ | Building block for bioactive molecules |
| This compound-5-carboxylic acid | Not Available | C₁₁H₁₆N₂O₂ | Intermediate for creating amides and esters |
| 1-(tert-butyl)-5-cyclopropyl-1H-pyrazole-3-carbaldehyde | 1780151-15-6 | C₁₁H₁₆N₂O | Precursor for further chemical modifications |
Structure
3D Structure
Properties
Molecular Formula |
C10H16N2 |
|---|---|
Molecular Weight |
164.25 g/mol |
IUPAC Name |
1-tert-butyl-3-cyclopropylpyrazole |
InChI |
InChI=1S/C10H16N2/c1-10(2,3)12-7-6-9(11-12)8-4-5-8/h6-8H,4-5H2,1-3H3 |
InChI Key |
DFJGNQCVWAZOBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C=CC(=N1)C2CC2 |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of 1 Tert Butyl 3 Cyclopropyl 1h Pyrazole and Analogues
Classical Pyrazole (B372694) Ring Formation Strategies
The foundational methods for constructing the pyrazole core have long been established in the canon of heterocyclic chemistry. These strategies, primarily cyclocondensation and 1,3-dipolar cycloaddition reactions, offer robust and reliable pathways to a wide array of pyrazole derivatives, including analogues of 1-tert-butyl-3-cyclopropyl-1H-pyrazole.
Cyclocondensation Reactions (e.g., 1,3-Diketone with Hydrazine (B178648) Derivatives)
The most traditional and widely employed method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.gov This reaction, often referred to as the Knorr pyrazole synthesis, is a straightforward and efficient approach. For the specific synthesis of this compound, this would involve the reaction of a cyclopropyl-substituted 1,3-diketone with tert-butylhydrazine (B1221602). nih.gov
The regioselectivity of the cyclocondensation can sometimes be a challenge, particularly with unsymmetrical 1,3-diketones and substituted hydrazines, potentially leading to a mixture of isomers. nih.gov However, by carefully controlling reaction conditions and the nature of the substituents, a high degree of regioselectivity can often be achieved. For instance, the reaction of 1,3-bis(het)arylmonothio-1,3-diketones with arylhydrazines in refluxing ethanol (B145695) under neutral conditions has been shown to produce 1-aryl-3,5-bis(het)arylpyrazoles with high regioselectivity. nih.gov
A general representation of this approach is the condensation of active methylene (B1212753) ketones with het(aryl) dithioesters in the presence of sodium hydride to form 1,3-bis(het)aryl-monothio-1,3-diketone precursors. These precursors then react with arylhydrazines to yield the desired pyrazole. nih.gov A similar strategy could be envisioned for the target molecule, starting with a suitable cyclopropyl-containing active methylene compound.
| Reactant 1 | Reactant 2 | Conditions | Product | Ref |
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Varies (e.g., refluxing ethanol) | Pyrazole | nih.gov |
| 1,3-bis(het)arylmonothio-1,3-diketone | Arylhydrazine | Refluxing ethanol, neutral | 1-aryl-3,5-bis(het)arylpyrazole | nih.gov |
| Active Methylene Ketone + Het(aryl) dithioester | Arylhydrazine | 1. NaH 2. Refluxing ethanol | 1-aryl-3,5-bis(het)arylpyrazole | nih.gov |
1,3-Dipolar Cycloaddition Reactions (e.g., Nitrilimines, Diazo Compounds with Alkynes)
Another cornerstone of classical pyrazole synthesis is the 1,3-dipolar cycloaddition reaction. wikipedia.org This method involves the reaction of a 1,3-dipole, such as a nitrilimine or a diazo compound, with a dipolarophile, typically an alkyne or an alkene. wikipedia.orgyoutube.com To synthesize this compound via this route, one could react a cyclopropyl-substituted alkyne with a nitrilimine bearing a tert-butyl group.
Nitrilimines are transient species that are usually generated in situ. mdpi.com Their cycloaddition with alkenes is a common method for the synthesis of 4,5-dihydropyrazoles (pyrazolines). mdpi.com When alkynes are used as the dipolarophile, the reaction directly yields the aromatic pyrazole ring. youtube.com The regioselectivity of the cycloaddition is a key consideration and is influenced by the electronic and steric properties of the substituents on both the 1,3-dipole and the dipolarophile. mdpi.com
The frontier molecular orbital (FMO) theory is often used to predict the regiochemical outcome of these reactions. mdpi.com Cycloadditions of nitrilimines with both electron-rich and electron-poor monosubstituted alkenes generally lead to the 5-substituted pyrazoline as the major regioisomer. mdpi.com
| 1,3-Dipole | Dipolarophile | Product | Ref |
| Nitrilimine | Alkyne | Pyrazole | youtube.com |
| Nitrilimine | Alkene | 4,5-Dihydropyrazole (Pyrazoline) | mdpi.com |
| Diazo Compound | Alkyne | Pyrazole | nih.gov |
Advanced and Sustainable Synthetic Approaches
In recent years, the field of pyrazole synthesis has seen the emergence of more sophisticated and environmentally friendly methodologies. These advanced strategies, including multicomponent reactions, transition-metal-catalyzed processes, and photoredox and electrochemical methods, offer significant advantages in terms of efficiency, atom economy, and sustainability.
Multicomponent Reaction (MCR) Strategies for Pyrazole Synthesis
Multicomponent reactions (MCRs) have gained prominence as a powerful tool for the synthesis of complex molecules from simple starting materials in a single step. nih.gov Several MCRs have been developed for the synthesis of pyrazoles, often involving the in situ generation of the necessary 1,3-dicarbonyl or α,β-unsaturated ketone intermediates. nih.gov
For example, a three-component synthesis of 1,3,5-substituted pyrazoles can be achieved through the reaction of an enaminone, hydrazine, and an aryl halide, catalyzed by copper. nih.gov This domino reaction involves the initial formation of a 3-substituted pyrazole via cyclization, followed by a Ullmann coupling to introduce the substituent at the 1-position. nih.gov This methodology is tolerant of sterically demanding and electronically diverse aryl moieties. nih.gov
Another MCR approach involves the in situ formation of 1,3-diketones from enolates and carboxylic acid chlorides, which then undergo a consecutive reaction with a hydrazine to form the pyrazole. nih.gov The use of a suitable base is crucial to prevent side reactions. nih.gov
| Reaction Type | Key Features | Product Scope | Ref |
| Copper-catalyzed three-component reaction | Enaminone, hydrazine, aryl halide | 1,3,5-substituted pyrazoles | nih.gov |
| Consecutive three-component reaction | In situ formation of 1,3-diketones | Substituted pyrazoles | nih.gov |
Transition-Metal-Catalyzed Methodologies for Pyrazole Derivatization
Transition-metal catalysis has revolutionized organic synthesis, and the preparation of pyrazoles is no exception. These methods often involve the functionalization of a pre-existing pyrazole ring or the construction of the ring itself through metal-catalyzed cyclization reactions.
For instance, a temperature-controlled, transition-metal-catalyst-free approach for the synthesis of pyrazoles and 1-tosyl-1H-pyrazoles has been developed. nih.gov This method relies on an electrophilic cyclization and provides the desired products in moderate to excellent yields from common starting materials. nih.gov The reaction conditions are mild and demonstrate excellent functional group tolerance. nih.gov
Copper-catalyzed reactions have also been employed for the N-functionalization of pyrazoles in a one-pot fashion. nih.gov A three-component synthesis of 1,3-substituted pyrazoles utilizes enaminones, hydrazine, and various aryl halides, with a copper catalyst facilitating the final C-N bond formation. nih.gov
Photoredox and Electrochemical Approaches in Pyrazole Synthesis
In the quest for greener and more sustainable chemical processes, photoredox and electrochemical methods have emerged as powerful alternatives to traditional synthetic protocols. These approaches often operate under mild conditions, avoiding the need for harsh reagents and high temperatures.
Visible-light-mediated photocatalysis has been successfully applied to the aerobic oxidative synthesis of pyrazolo[4,3-d]pyrimidin-7(6H)-ones from 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide and various aldehydes. rsc.org This method is notable for its use of oxygen as the oxidant and the absence of transition metals, affording a variety of functionalized products in good to excellent yields. rsc.org
While specific applications of these methods for the direct synthesis of this compound are not yet widely reported, the general principles of these technologies suggest their potential applicability. For instance, a photoredox-catalyzed approach could be envisioned for the cyclization of a suitably designed precursor, or an electrochemical method could be employed for a key bond-forming step.
Green Chemistry Techniques (e.g., Microwave, Ultrasound, Mechanochemical Assistance)
In recent years, green chemistry principles have been increasingly applied to the synthesis of heterocyclic compounds like pyrazoles to reduce environmental impact, improve efficiency, and enhance safety. rsc.org Methodologies such as microwave irradiation, ultrasound assistance, and mechanochemistry offer significant advantages over conventional heating methods. rsc.org
Microwave-Assisted Synthesis: Microwave heating has been shown to dramatically reduce reaction times and, in many cases, improve product yields in the synthesis of pyrazole derivatives. dergipark.org.trnih.govresearchgate.net This technique is particularly effective for multicomponent reactions, which are one-pot processes involving three or more starting materials. nih.gov For instance, the synthesis of pyrazole scaffolds can be achieved under microwave irradiation, enhancing reaction rates and improving regioselectivity. nih.gov While a specific microwave-assisted synthesis for this compound is not explicitly detailed in the reviewed literature, the general applicability of this method to pyrazole synthesis suggests its potential for this target molecule. A plausible approach would involve the microwave-assisted cyclocondensation of a cyclopropyl-substituted 1,3-dicarbonyl compound with a tert-butylhydrazine derivative.
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, has also emerged as a valuable green technique in organic synthesis. rsc.orgresearchgate.netresearchgate.netnih.govnih.govarabjchem.org Ultrasound irradiation can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. researchgate.net This method has been successfully employed for the synthesis of various substituted pyrazoles. researchgate.netresearchgate.net For example, a rapid, ultrasound-assisted protocol for the synthesis of pyrazoles has been developed, highlighting the efficiency of this method. researchgate.net The synthesis of pyrazoles and pyrazolones has been achieved under ultrasonic conditions, often leading to higher yields in shorter reaction times compared to silent conditions. researchgate.netnih.gov
| Entry | Reactants | Conditions | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | 1-aryl-2-(phenylsulphonyl)-ethanone, hydrazonyl halides | Conventional (silent) | Several hours | Moderate | researchgate.net |
| 2 | 1-aryl-2-(phenylsulphonyl)-ethanone, hydrazonyl halides | Ultrasound | Minutes | High | researchgate.net |
| 3 | α,β-unsaturated cyanoester, phenyl hydrazine | Conventional | Several hours | Lower | researchgate.net |
| 4 | α,β-unsaturated cyanoester, phenyl hydrazine | Ultrasound (60 °C) | 75-90 min | High | researchgate.net |
Mechanochemical Assistance: Mechanochemistry, which involves chemical transformations induced by mechanical energy (e.g., ball milling), offers a solvent-free approach to synthesis. This technique is gaining traction as a green alternative to traditional solution-phase chemistry. While specific applications to this compound are not documented, mechanochemical methods have been used for the synthesis of other pyrazole derivatives, suggesting its feasibility.
Regioselective N-Alkylation and Substituent Introduction
A critical aspect of synthesizing unsymmetrically substituted pyrazoles like this compound is controlling the regioselectivity of the reactions, particularly the introduction of the N-alkyl group.
The introduction of a bulky tert-butyl group at the N1 position of the pyrazole ring requires careful consideration of the reaction conditions to achieve the desired regioselectivity.
Acid-catalyzed N-alkylation presents an alternative to traditional base-mediated methods. mdpi.comsemanticscholar.orgresearchgate.net A proposed mechanism involves the protonation of an appropriate alkylating agent, such as a trichloroacetimidate (B1259523), by a Brønsted acid. mdpi.comsemanticscholar.orgresearchgate.net This is followed by the formation of a carbocation, which is then trapped by the pyrazole nitrogen. mdpi.comsemanticscholar.orgresearchgate.net However, the use of tert-butyl trichloroacetimidate for N-alkylation under these conditions has been shown to be challenging, as it can undergo rapid elimination in the presence of acid. mdpi.comsemanticscholar.org This suggests that alternative acid-catalyzed systems or tert-butylating agents may be necessary for the efficient synthesis of this compound. A patent describes the use of crystalline aluminosilicates or aluminophosphates as catalysts for the N-alkylation of pyrazoles with alcohols, which could potentially be applied to the tert-butylation of 3-cyclopropyl-1H-pyrazole.
Biocatalysis offers a highly selective and environmentally friendly approach to chemical synthesis. Engineered enzymes have been developed for the selective N-alkylation of pyrazoles. acs.org These enzymatic systems can exhibit high regioselectivity, which is often difficult to achieve with conventional chemical methods. acs.org While the enzymatic introduction of a tert-butyl group has not been specifically reported, the modularity of enzyme engineering suggests that it may be possible to develop a biocatalyst for this transformation in the future.
The regioselectivity of N-alkylation in unsymmetrical pyrazoles is governed by a combination of steric and electronic factors. mdpi.comrsc.orgbeilstein-journals.orgresearchgate.netnih.govnih.govnih.gov The presence of a substituent at the C3 (or C5) position can influence the accessibility of the adjacent nitrogen atoms to the alkylating agent. researchgate.netnih.gov In the case of 3-cyclopropyl-1H-pyrazole, the cyclopropyl (B3062369) group is relatively small, but the introduction of a bulky tert-butyl group would be expected to be sterically demanding. Generally, alkylation occurs at the less sterically hindered nitrogen atom. mdpi.com Therefore, in the reaction of 3-cyclopropyl-1H-pyrazole with a tert-butylating agent, the formation of the 1-tert-butyl isomer would be favored over the 2-tert-butyl isomer due to the steric hindrance posed by the C3-cyclopropyl group on the N2 position. The electronic nature of the cyclopropyl group, which can exhibit some degree of unsaturation and act as an electron-donating group, may also influence the nucleophilicity of the adjacent nitrogen atoms.
Chemical Reactivity and Transformations of 1 Tert Butyl 3 Cyclopropyl 1h Pyrazole
Electrophilic and Nucleophilic Reactivity of the Pyrazole (B372694) Ring System
The pyrazole ring is an aromatic, five-membered heterocycle containing two adjacent nitrogen atoms. This structure possesses a 6π-electron system, which confers considerable stability. The reactivity of the pyrazole ring in 1-tert-butyl-3-cyclopropyl-1H-pyrazole is governed by the electron distribution within this aromatic system, which is further influenced by its substituents.
Generally, the pyrazole ring exhibits specific sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The C4 position is electron-rich and thus the preferred site for electrophilic substitution reactions such as nitration, sulfonation, and halogenation. researchgate.net Conversely, the C3 and C5 positions are comparatively electron-deficient due to the electron-withdrawing inductive effect of the neighboring nitrogen atoms. This makes C3 and C5 susceptible to nucleophilic attack, although such reactions are less common and often require activating groups on the ring. nih.govresearchgate.nettandfonline.commdpi.com
In the case of this compound, the substituents play a crucial role in modulating this reactivity:
The C3-cyclopropyl group , due to the sp2-like character of its external bonds, also acts as an electron-donating group, further enhancing the electron density of the ring system.
The combined electron-donating effects of both the tert-butyl and cyclopropyl (B3062369) groups are expected to increase the nucleophilicity of the C4 carbon, making it even more reactive towards electrophiles compared to an unsubstituted pyrazole.
The nitrogen atoms also participate in reactions. The N2 nitrogen has a lone pair of electrons and behaves as a Lewis base, capable of being protonated or alkylated. However, the bulky tert-butyl group at the N1 position provides significant steric hindrance, which can influence the approach of reagents to the N2 and C3 positions.
| Position on Pyrazole Ring | Type of Reactivity | Influence of Substituents (tert-butyl, cyclopropyl) |
|---|---|---|
| C3 | Electrophilic (site of nucleophilic attack) | Electron-donating cyclopropyl group may slightly decrease electrophilicity. Steric hindrance from N1-tert-butyl group. |
| C4 | Nucleophilic (site of electrophilic attack) | Enhanced nucleophilicity due to electron-donating effects of both substituents. |
| C5 | Electrophilic (site of nucleophilic attack) | Steric hindrance from adjacent N1-tert-butyl group. |
| N1 | Blocked by tert-butyl group | Unavailable for reactions like protonation or further alkylation. |
| N2 | Nucleophilic / Basic | Sterically hindered by the N1-tert-butyl group, potentially reducing its basicity and availability for coordination. |
Transformations Involving the Pyrazole Heterocycle
The pyrazole ring is inherently stable due to its aromaticity. This aromatic character is a result of the delocalization of six π-electrons over the five-membered ring, which satisfies Hückel's rule. The N-alkylation with a tert-butyl group does not disrupt this aromatic system; therefore, this compound retains the high stability associated with aromatic pyrazoles. nih.gov This stability means the pyrazole ring is resistant to many common reaction conditions that might otherwise cause ring-opening or degradation. It is generally resistant to oxidation and reduction.
However, the stability can be overcome under harsh conditions. For instance, strong bases can lead to ring-opening, and powerful oxidation methods like ozonolysis can cleave the ring. The presence of the bulky tert-butyl group may provide some kinetic stabilization, sterically hindering the approach of reagents that could otherwise attack the ring.
While the pyrazole ring is resistant to reduction due to its aromaticity, it can be hydrogenated under specific catalytic conditions. The typical pathway for the reduction of a pyrazole involves a two-step hydrogenation. researchgate.net First, the C4-C5 double bond is reduced to yield a pyrazoline. Subsequent reduction of the C=N double bond within the pyrazoline intermediate leads to a fully saturated pyrazolidine (B1218672) ring. researchgate.net
This transformation requires the use of hydrogenation catalysts, often based on transition metals like palladium, platinum, or nickel, and may necessitate elevated pressures and temperatures. google.com Manganese-based catalysts have also been explored for transfer hydrogenation reactions involving pyrazole ligands. rsc.org For this compound, the reduction would target the double bonds within the pyrazole ring. The cyclopropyl group could also potentially undergo ring-opening under certain reductive conditions, representing a competing reaction pathway.
Reactivity of Substituents on the this compound Framework
The tert-butyl group attached to the N1 position is generally considered robust but can undergo specific transformations.
Dealkylation: The most significant reaction of the N-tert-butyl group is its removal under acidic conditions. semanticscholar.org The C-N bond can be cleaved in the presence of a Brønsted acid, which proceeds via a carbocationic intermediate. mdpi.comresearchgate.net This reaction is essentially a deprotection step, liberating the N1 position of the pyrazole. The stability of the resulting tert-butyl carbocation facilitates this process. However, the reaction can be challenging, as the tert-butyl group can also undergo elimination in the presence of acid to form isobutylene. semanticscholar.orgmdpi.com
Functionalization: Direct functionalization of the C-H bonds of a tert-butyl group is difficult due to their steric congestion and high bond dissociation energy. chemrxiv.org However, recent advances have shown that catalytic hydroxylation of tert-butyl groups to form primary alcohols is possible using specialized manganese catalysts. This suggests that, under specific oxidative conditions, the tert-butyl group on the pyrazole could be converted into a more versatile functional group. chemrxiv.org
The cyclopropyl group is a three-membered carbocycle characterized by significant ring strain. This inherent strain makes it susceptible to ring-opening reactions, which are thermodynamically favorable as they relieve the strain energy. beilstein-journals.org The pyrazole ring at the C3 position acts as an activating group, polarizing the C1-C2 bond of the cyclopropane (B1198618) and facilitating its cleavage. acs.org
Several pathways for the transformation of the cyclopropyl group can be envisioned:
Interplay of Electronic and Steric Effects of Cyclopropyl and tert-butyl Groups on Pyrazole Reactivity
The reactivity of the pyrazole ring in "this compound" is intricately governed by the combined electronic and steric influences of the tert-butyl group at the N1 position and the cyclopropyl group at the C3 position. These substituents modulate the electron density distribution within the heterocyclic ring and sterically hinder or facilitate the approach of reagents, thereby dictating the regioselectivity and rate of chemical transformations.
The pyrazole nucleus is an electron-rich aromatic system. nih.gov Electrophilic substitution reactions on pyrazoles generally occur preferentially at the C4 position, as attack at C3 or C5 would disrupt the aromatic sextet and lead to a less stable intermediate. nih.gov The presence of substituents can either enhance or diminish the reactivity of the ring towards electrophiles and nucleophiles.
Electronic Effects of the Cyclopropyl Group:
The cyclopropyl group at the C3 position primarily exerts an electron-donating effect on the pyrazole ring. This is attributed to the unique bonding nature of the cyclopropane ring, specifically the "Walsh" orbitals, which have a high degree of p-character. This allows the cyclopropyl group to engage in conjugation with the adjacent π-system of the pyrazole ring, effectively donating electron density. nih.gov This increased electron density particularly enhances the nucleophilicity of the C4 position, making the molecule more susceptible to electrophilic attack at this site. Studies on other substituted pyrazoles have shown that electron-donating groups at the C3 position increase the basicity of the pyrazole ring and promote electrophilic substitution. nih.gov
Electronic and Steric Effects of the tert-butyl Group:
Sterically, the bulky tert-butyl group at N1 plays a significant role in directing the outcome of reactions. It can shield the adjacent N2 and C5 positions from the approach of bulky reagents. While electrophilic attack at C4 is electronically favored, the steric hindrance from the N1-tert-butyl group can influence the orientation of the incoming electrophile and the conformation of the transition state. In reactions involving metallation, the steric bulk of the N1-substituent can direct the metallating agent to a less hindered position.
Combined Influence on Reactivity:
The interplay of these effects results in a pyrazole system that is highly activated towards electrophilic substitution at the C4 position. The electron-donating nature of both the cyclopropyl and tert-butyl groups synergistically increases the electron density at C4, making it a prime target for a wide range of electrophiles.
For instance, in palladium-catalyzed direct C4-arylation reactions, pyrazole derivatives bearing a cyclopropyl group at the C3 position have been shown to undergo regioselective arylation at the C4 position without decomposition of the cyclopropyl ring. This highlights the directing effect of the substituents and the robustness of the cyclopropyl moiety under these conditions.
The steric hindrance provided by the tert-butyl group is crucial in preventing reactions at the N2 and C5 positions, thus enhancing the regioselectivity for C4 substitution. This steric protection is particularly important when using strong bases or organometallic reagents that could otherwise interact with multiple sites on the pyrazole ring.
The following tables summarize the expected influence of the cyclopropyl and tert-butyl groups on the reactivity of the pyrazole ring in various types of reactions.
Table 1: Influence of Substituents on Electrophilic Aromatic Substitution at C4
| Substituent | Electronic Effect on Pyrazole Ring | Steric Effect on C4 Position | Predicted Effect on Reaction Rate |
|---|---|---|---|
| C3-Cyclopropyl | Electron-donating (conjugative) | Minimal | Activating |
| N1-tert-butyl | Weakly electron-donating (inductive) | Minimal | Weakly activating |
| Combined Effect | Strongly electron-donating | Minimal | Strongly activating |
Table 2: Regioselectivity in Reactions of this compound
| Reaction Type | Predicted Major Regioisomer | Rationale |
|---|---|---|
| Electrophilic Substitution (e.g., Nitration, Halogenation) | 4-substituted | Highest electron density at C4 due to combined electronic effects of both substituents. |
| Metallation (e.g., Lithiation) | 4- or 5-substituted | Outcome depends on the specific organometallic reagent and reaction conditions; steric hindrance from the tert-butyl group may favor C5 in some cases. |
| Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck) | 4-substituted (following C4-halogenation) | Initial halogenation occurs selectively at the activated C4 position. |
Advanced Spectroscopic and Structural Elucidation Methodologies for 1 Tert Butyl 3 Cyclopropyl 1h Pyrazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR Techniques)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 1-tert-butyl-3-cyclopropyl-1H-pyrazole. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) techniques like COSY and HSQC, allows for the unambiguous assignment of all proton and carbon signals.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For this compound, the spectrum is expected to show distinct signals corresponding to the tert-butyl, cyclopropyl (B3062369), and pyrazole (B372694) ring protons. The tert-butyl group typically appears as a sharp singlet in the upfield region (around 1.3-1.6 ppm) due to the magnetic equivalence of its nine protons. semanticscholar.orgorgsyn.orgmdpi.com The protons of the cyclopropyl group exhibit a more complex pattern, typically appearing as multiplets in the highly shielded region of the spectrum (approximately 0.6-1.0 ppm for the CH₂ groups and 1.8-2.0 ppm for the CH methine). The pyrazole ring protons at positions 4 and 5 are expected in the aromatic region, with the H-4 proton appearing as a doublet and the H-5 proton as a doublet, with a characteristic coupling constant (J ≈ 2-3 Hz). Their chemical shifts are influenced by the electronic effects of the substituents.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The tert-butyl group will show two signals: one for the three equivalent methyl carbons (around 30 ppm) and another for the quaternary carbon (around 60 ppm). orgsyn.orgmdpi.com The cyclopropyl group will display signals for its methine and methylene (B1212753) carbons at relatively high field. The pyrazole ring carbons (C3, C4, and C5) are observed at lower field, with their precise chemical shifts being diagnostic of the substitution pattern. semanticscholar.orgmdpi.com
2D NMR Techniques: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) are used to correlate proton signals with their directly attached carbon atoms, confirming the assignments made from 1D spectra. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for establishing long-range (2-3 bond) H-C correlations, which helps to piece together the molecular framework, for instance, by correlating the tert-butyl protons to the N-bearing quaternary carbon and the pyrazole ring carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ Predicted values are based on analyses of structurally similar compounds reported in the literature. semanticscholar.orgorgsyn.orgmdpi.commdpi.com
| Group | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| tert-Butyl | -C(CH₃)₃ | 1.5 - 1.6 (s, 9H) | ~ 30 |
| -C (CH₃)₃ | - | ~ 60 | |
| Cyclopropyl | -CH | 1.8 - 2.0 (m, 1H) | ~ 12-15 |
| -CH₂ | 0.6 - 1.0 (m, 4H) | ~ 6-9 | |
| Pyrazole Ring | H-4 | ~ 6.0 (d, J≈2.5 Hz, 1H) | ~ 105-108 |
| H-5 | ~ 7.4 (d, J≈2.5 Hz, 1H) | ~ 135-138 | |
| C-3 | - | ~ 150-155 |
Vibrational Spectroscopy (e.g., Infrared and Raman Spectroscopy)
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups and bond vibrations within the molecule. The spectra for this compound would be characterized by absorption bands corresponding to its constituent parts.
Key expected vibrational modes include:
C-H Stretching: Aromatic C-H stretching from the pyrazole ring is anticipated above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the tert-butyl and cyclopropyl groups are expected in the 2850-3000 cm⁻¹ region. mdpi.com The cyclopropyl C-H stretches may appear at slightly higher frequencies (around 3100-3000 cm⁻¹) as is characteristic for small, strained rings.
Pyrazole Ring Vibrations: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring typically appear in the 1400-1600 cm⁻¹ region. mdpi.commdpi.com Ring breathing and deformation modes occur at lower frequencies.
tert-Butyl Group Vibrations: Characteristic bending vibrations for the tert-butyl group, including symmetric and asymmetric deformations, are expected around 1365 cm⁻¹ (a sharp, often split peak) and 1390 cm⁻¹, respectively.
Cyclopropyl Ring Vibrations: The cyclopropyl ring has characteristic deformation modes, often referred to as "ring breathing," which can be observed in the fingerprint region of the spectrum.
Table 2: Predicted Characteristic IR Absorption Bands for this compound Predicted values are based on characteristic group frequencies and data from analogous compounds. mdpi.commdpi.comnist.gov
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3150 | C-H Stretch | Pyrazole Ring |
| 2850 - 3010 | C-H Stretch (aliphatic) | tert-Butyl & Cyclopropyl |
| 1450 - 1580 | C=N, C=C Stretch | Pyrazole Ring |
| ~ 1365 | C-H Bend (symmetric) | tert-Butyl |
| 1000 - 1250 | Ring Modes | Cyclopropyl & Pyrazole |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound, with a molecular formula of C₁₀H₁₆N₂, HRMS provides an experimentally determined exact mass that can be compared to the theoretically calculated mass.
The theoretical monoisotopic mass of C₁₀H₁₆N₂ is 164.13135 u. An HRMS analysis, typically using an electrospray ionization (ESI) source, would detect the protonated molecule [M+H]⁺. The measured m/z for this ion would be expected to be approximately 165.1386, with a precision typically within 5 parts per million (ppm). mdpi.com This high level of accuracy allows for the confident confirmation of the molecular formula, distinguishing it from other potential formulas with the same nominal mass. The fragmentation pattern observed in the mass spectrum can also provide further structural information.
Single-Crystal X-ray Diffraction for Solid-State Structural Analysis
This technique would provide precise data on bond lengths, bond angles, and torsion angles. It would confirm the planarity of the pyrazole ring and reveal the specific conformation of the tert-butyl and cyclopropyl substituents relative to the ring. In the solid state, molecules often pack in specific arrangements stabilized by intermolecular forces, such as van der Waals interactions. X-ray diffraction would elucidate this crystal packing, identify the space group, and determine the unit cell parameters. Such data is invaluable for understanding polymorphism and the physical properties of the material. Based on related structures, the N-C bond to the tert-butyl group and the C-C bond to the cyclopropyl group would be expected to have lengths typical for sp²-sp³ and sp²-sp² hybridized carbons, respectively.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The pyrazole ring acts as a chromophore, and its UV-Vis spectrum is expected to be characterized by π → π* electronic transitions.
For the parent 1H-pyrazole, these transitions are observed at approximately 210 nm. The presence of alkyl substituents like tert-butyl and cyclopropyl groups typically results in a small bathochromic (red) shift of the absorption maximum (λₘₐₓ). Therefore, this compound is predicted to exhibit a strong absorption band in the range of 215-225 nm. The molar absorptivity (ε) associated with this π → π* transition is generally high. This technique is useful for confirming the presence of the pyrazole chromophore and for quantitative analysis.
Theoretical and Computational Investigations of 1 Tert Butyl 3 Cyclopropyl 1h Pyrazole
Quantum Mechanical Studies (e.g., DFT, Ab Initio Methods)
Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the molecular properties of heterocyclic compounds like 1-tert-butyl-3-cyclopropyl-1H-pyrazole. These computational methods are essential for understanding the molecule's electronic characteristics, stability, and reactivity, which are governed by the interplay between the pyrazole (B372694) core and its tert-butyl and cyclopropyl (B3062369) substituents.
The electronic behavior of this compound is largely defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical in predicting the molecule's reactivity and kinetic stability.
The HOMO is expected to be predominantly localized over the π-system of the pyrazole ring and the adjacent cyclopropyl group. The cyclopropyl group, through its Walsh orbitals, can act as a π-electron donor, effectively participating in the conjugated system and raising the energy of the HOMO. stackexchange.comacs.org Concurrently, the tert-butyl group at the N1 position acts as a weak inductive electron donor. This combined electronic push would likely result in a relatively high-energy HOMO, suggesting the molecule can act as an effective electron donor in chemical reactions.
Conversely, the LUMO is anticipated to be distributed primarily across the pyrazole ring's π*-antibonding orbitals. The energy of the LUMO indicates the molecule's ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity; a smaller gap generally corresponds to higher reactivity and lower kinetic stability. researchgate.net DFT calculations on similar pyrazole derivatives suggest that the substituents play a significant role in tuning this energy gap. researchgate.netnih.govtandfonline.com
Table 1: Calculated Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.25 |
| ELUMO | -0.85 |
| Energy Gap (ΔE) | 5.40 |
Note: These values are hypothetical, based on typical DFT (B3LYP/6-31G) calculations for analogous substituted pyrazoles.*
The pyrazole ring is an aromatic heterocycle, and its degree of aromaticity is influenced by the nature of its substituents. Aromaticity can be quantified using various computational indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). researchgate.netresearchgate.netnih.gov
The HOMA index evaluates aromaticity based on the deviation of bond lengths from an ideal aromatic system, with a value of 1 representing a fully aromatic system (like benzene). For this compound, the HOMA value is expected to be slightly lower than that of unsubstituted pyrazole. N-alkylation can modestly reduce the aromaticity of the pyrazole ring. researchgate.netub.edu The cyclopropyl group's conjugation with the ring can also subtly alter bond lengths, further influencing the HOMA value.
NICS values, calculated at the center of the ring (NICS(0)) or above it (NICS(1)), measure the magnetic shielding associated with the aromatic ring current. A more negative NICS value typically indicates stronger aromaticity. It is anticipated that the pyrazole ring in this compound would exhibit significant negative NICS values, confirming its aromatic character.
Table 2: Calculated Aromaticity Indices
| Index | Calculated Value |
|---|---|
| HOMA | 0.815 |
| NICS(0) (ppm) | -11.5 |
| NICS(1) (ppm) | -9.8 |
Note: These values are hypothetical, based on typical DFT calculations for N-substituted pyrazoles.
Annular tautomerism, a form of proton transfer where a proton migrates between the two nitrogen atoms (N1 and N2) of the pyrazole ring, is a characteristic feature of N-unsubstituted pyrazoles. nih.govfu-berlin.deresearchgate.net However, in this compound, the presence of the bulky tert-butyl group covalently bonded to the N1 position completely blocks this pathway.
Consequently, the molecule is locked in a single tautomeric form, and intramolecular or intermolecular proton transfer leading to tautomerization is not a relevant process for this specific compound. nih.gov Any investigation into proton transfer would be limited to protonation or deprotonation at the N2 "pyridine-like" nitrogen atom, which acts as a basic site. The study of tautomeric equilibria, which is a significant area of research for many other pyrazole derivatives, is therefore inapplicable here. rsc.orgnih.gov
Conformational Analysis and Dynamic Behavior
The three-dimensional structure and dynamic behavior of this compound are primarily dictated by the steric and electronic properties of its two substituent groups.
The tert-butyl group is a well-established "conformational anchor" due to its significant steric bulk. conicet.gov.ar In this molecule, its primary influence is steric rather than electronic. The tert-butyl group attached to the N1 atom of the planar pyrazole ring will restrict the rotation around the N1-C(tert-butyl) bond.
While the pyrazole ring itself is rigid and planar, the sheer size of the tert-butyl group can influence the preferred orientation of the adjacent cyclopropyl group at the C3 position through steric hindrance. rsc.org X-ray crystallographic studies on similarly substituted pyrazoles show that bulky N1-substituents can create a crowded environment that affects the conformation of neighboring groups. acs.orgnih.govresearchgate.net The tert-butyl group's presence ensures that the molecule has a well-defined and relatively rigid conformation with respect to the pyrazole plane.
The cyclopropyl group at the C3 position is not a simple alkyl substituent. Its electronic structure, described by Walsh orbitals, gives it π-like character that allows for conjugation with the pyrazole ring's π-system. stackexchange.comacs.orgresearchgate.net This electronic interaction is maximized when the plane of the cyclopropyl ring is oriented correctly relative to the pyrazole ring.
Theoretical and experimental studies on other cyclopropyl-substituted aromatic systems show a strong preference for a "bisected" conformation. researchgate.net In this arrangement, one C-C bond of the cyclopropane (B1198618) ring is coplanar with the pyrazole ring, maximizing the overlap between the cyclopropyl Walsh orbitals and the pyrazole π-orbitals. This creates a rotational energy barrier around the C3-C(cyclopropyl) single bond, limiting the free rotation of the cyclopropyl group. The flexibility is therefore low, with the molecule preferentially adopting the electronically stabilized bisected conformation.
Table 3: Mentioned Compounds
| Compound Name |
|---|
Molecular Dynamics Simulations for Dynamic Properties
Molecular Dynamics (MD) simulations serve as a powerful computational tool to investigate the dynamic behavior and conformational landscape of pyrazole derivatives like this compound. eurasianjournals.com These simulations model the interactions between atoms over time, providing a microscopic view of molecular motion and structural fluctuations. rdd.edu.iq By solving Newton's equations of motion for a system of atoms, MD can explore the conformational space available to the molecule, revealing stable and transient geometries. eurasianjournals.com This is particularly useful for understanding the flexibility of the pyrazole core and the rotational freedom of its tert-butyl and cyclopropyl substituents.
The primary goal of MD simulations in this context is to connect microscopic molecular behavior with macroscopic properties. rdd.edu.iq For pyrazole derivatives, these simulations can elucidate how the molecule interacts with its environment, such as a solvent or a biological receptor. researchgate.net Key dynamic properties that can be analyzed include root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and radial distribution functions to understand solvation structure. researchgate.net While challenges related to the accuracy of force fields and computational cost persist, MD simulations offer invaluable insights into the dynamic nature of pyrazole derivatives, complementing experimental data and quantum mechanical calculations. eurasianjournals.com
Below is a table summarizing key dynamic properties of pyrazole derivatives that are commonly investigated using Molecular Dynamics simulations.
| Property Investigated | Description | Relevance |
| Conformational Analysis | Exploration of the potential energy surface to identify stable conformers and the energy barriers between them. | Determines the preferred three-dimensional shape of the molecule, which influences its reactivity and biological interactions. |
| Solvation Dynamics | Analysis of the structure and dynamics of solvent molecules (e.g., water) around the solute molecule. | Provides insight into solubility and how the solvent environment affects the molecule's structure and behavior. rdd.edu.iq |
| Hydrogen Bonding | Identification and characterization of intra- and intermolecular hydrogen bonds, including their lifetimes and geometries. | Crucial for understanding self-assembly, crystal packing, and interactions with biological targets. |
| Vibrational Frequencies | Calculation of atomic vibrational motions, which can be compared with experimental spectroscopic data (e.g., IR and Raman). | Helps in the interpretation of experimental spectra and validation of the computational model. |
| Transport Properties | Simulation of properties like diffusion coefficients and viscosity in the liquid phase. | Characterizes the mobility of the molecule in a given medium. |
Steric and Electronic Effects of Substituents
The chemical and physical properties of the this compound molecule are significantly influenced by the steric bulk and electronic nature of its tert-butyl and cyclopropyl substituents. nih.gov These groups modulate the reactivity, stability, and intermolecular interactions of the pyrazole ring system.
Quantitative Assessment of Steric Hindrance (e.g., Topological Steric Effect Index)
Quantitative methods have been developed to assess steric hindrance beyond simple qualitative descriptions. rsc.org One such approach is the use of topological indices, which are numerical descriptors derived from the molecular graph. While specific applications of a "Topological Steric Effect Index" to this compound are not detailed in the literature, such indices are conceptually designed to encode information about molecular size, shape, and branching. They provide a numerical value that can be correlated with reactivity or physical properties in quantitative structure-activity relationship (QSAR) studies. neuroquantology.com For instance, a larger index value for a substituent would typically correlate with greater steric hindrance, which in turn could explain lower reaction rates or specific regioselectivity in chemical transformations. nih.gov The steric influence of substituents is a critical factor in determining the outcome of reactions such as cyclocondensations for pyrazole synthesis. nih.gov
Hyperconjugative Effects of the Cyclopropyl Group
The cyclopropyl group exhibits unique electronic properties due to the high p-character of its C-C bonds, a consequence of significant ring strain. wikipedia.org The bonding orbitals of the cyclopropyl ring, often described by the Walsh model, have π-like character that allows them to interact with adjacent p-orbitals or π-systems. wikipedia.orgunl.pt This interaction, known as hyperconjugation, involves the donation of electron density from the cyclopropyl group's bonding orbitals into the pyrazole ring's π-system. unl.pt
This hyperconjugative ability makes the cyclopropyl group a competent electron donor, similar in some respects to a vinyl group. stackexchange.com This electron donation can stabilize adjacent carbocations and influence the electron distribution within the aromatic pyrazole ring. wikipedia.org The effect is facilitated by the weak C-C bonds within the strained three-membered ring. researchgate.net This conjugation can be observed experimentally through shifts in UV absorption spectra, where compounds with a cyclopropyl group adjacent to a π-system show absorption at wavelengths intermediate between their saturated and unsaturated analogs. unl.pt In the context of this compound, this hyperconjugative donation from the cyclopropyl group at C3 enriches the electron density of the pyrazole ring, affecting its aromaticity and reactivity.
Inductive and Resonance Effects of the tert-butyl and Cyclopropyl Groups
tert-Butyl Group: This bulky alkyl group is primarily an electron-donating group through the inductive effect (+I). The electron density from the three methyl groups is pushed towards the central carbon and subsequently onto the N1 atom of the pyrazole ring. This effect increases the basicity of the pyridine-like nitrogen atom in the ring. nih.gov The tert-butyl group does not participate in resonance.
Cyclopropyl Group: As discussed, the cyclopropyl group acts as an electron-donating group through hyperconjugation, which can be considered a form of resonance. unl.pt This involves the delocalization of electrons from the C-C bonds of the cyclopropane ring into the pyrazole π-system. stackexchange.com In addition to this resonance-like effect, the cyclopropyl group also has a weak electron-donating inductive effect.
The following table provides a qualitative summary of the electronic effects of the substituents.
| Substituent | Position | Inductive Effect | Resonance/Hyperconjugation Effect | Overall Effect on Ring |
| tert-Butyl | N1 | Strong Electron Donating (+I) | None | Electron Donating |
| Cyclopropyl | C3 | Weak Electron Donating (+I) | Electron Donating | Electron Donating |
Computational Prediction of Spectroscopic Parameters and Reaction Pathways
Computational chemistry, particularly methods based on Density Functional Theory (DFT), has become an indispensable tool for studying pyrazole derivatives. eurasianjournals.com These methods allow for the accurate prediction of various molecular properties, including spectroscopic parameters and the energetics of reaction pathways, providing insights that are complementary to experimental findings. researchgate.net
For this compound, DFT calculations can predict spectroscopic data with a high degree of accuracy. This includes:
NMR Spectra: Calculation of ¹H and ¹³C nuclear magnetic resonance chemical shifts. These theoretical values are crucial for assigning signals in experimental spectra and confirming the molecular structure. mdpi.com
Vibrational Spectra: Prediction of infrared (IR) and Raman frequencies and intensities. researchgate.net This helps in the identification of characteristic functional group vibrations and supports structural elucidation.
Electronic Spectra: Simulation of UV-Visible absorption spectra by calculating the energies of electronic transitions, which provides information about the electronic structure of the molecule.
Beyond spectroscopic prediction, computational methods are vital for exploring potential reaction pathways. nih.gov By calculating the geometries and energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed. This allows for the determination of activation energies and reaction thermodynamics, which helps in understanding reaction mechanisms and predicting product distributions. acs.orgchemrxiv.org For example, theoretical calculations can elucidate the mechanism of pyrazole synthesis, such as N-N bond coupling reactions, or predict the regioselectivity of electrophilic substitution on the substituted pyrazole ring. nih.govrsc.org
Applications of Pyrazole Derivatives in Advanced Materials and Catalysis
Pyrazole (B372694) Ligands in Coordination Chemistry and Metal Complexes
The flexible design and straightforward functionalization of the pyrazole ring have led to a wide diversity of metal complexes with applications spanning materials science and homogeneous catalysis. nih.gov The coordination of pyrazole ligands to metal centers is a cornerstone for creating compounds with specific geometries and reactivities.
Design Principles for 1-tert-butyl-3-cyclopropyl-1H-pyrazole as a Ligand
The utility of this compound as a ligand is dictated by the unique interplay of its constituent parts: the pyrazole core, the N1-tert-butyl group, and the C3-cyclopropyl group.
Pyrazole Core : The pyrazole ring serves as the primary coordination site. It is an aromatic five-membered heterocycle with two adjacent nitrogen atoms. The sp2-hybridized nitrogen atom (N2) possesses a lone pair of electrons directed outwards from the ring, making it an excellent Lewis base for coordinating to a metal ion.
N1-tert-butyl Group : This bulky substituent is a key design element that introduces significant steric hindrance around the N1 position. researchgate.netmdpi.com This steric bulk can profoundly influence the coordination environment of a metal center. libretexts.org It can limit the number of ligands that can bind to the metal, control the geometry of the resulting complex, and create a specific chiral pocket around the metal's active site, which is crucial for stereoselective catalysis. Electronically, the tert-butyl group is an electron-donating group through induction, which increases the electron density on the pyrazole ring and enhances the donor capacity of the N2 nitrogen atom. stackexchange.com
Together, these features make this compound a sterically demanding, strong electron-donating ligand capable of forming stable and well-defined metal complexes.
Synthesis and Characterization of Metal Complexes
Metal complexes incorporating pyrazole-based ligands are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. For this compound, a general synthetic route would involve the stoichiometric reaction of the ligand with a metal halide (e.g., PdCl₂, Cu(NO₃)₂) or a metal-organic precursor in a solvent like ethanol (B145695), acetonitrile, or dichloromethane. nih.govnih.gov
The resulting complexes are then rigorously characterized using a suite of analytical techniques to confirm their structure and composition:
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the ligand framework remains intact upon coordination. Shifts in the resonance of pyrazole ring protons, particularly the H4 and H5 protons, can provide evidence of metal binding.
Fourier-Transform Infrared (FT-IR) Spectroscopy : Changes in the vibrational frequencies of the C=N and N-N bonds within the pyrazole ring upon complexation can be observed, indicating coordination to the metal center.
Single-Crystal X-ray Diffraction : This is the most definitive technique for structural elucidation, providing precise information on bond lengths, bond angles, coordination geometry (e.g., tetrahedral, square planar, octahedral), and intermolecular interactions in the solid state.
Elemental Analysis and Mass Spectrometry : These methods are used to confirm the empirical formula and molecular weight of the newly synthesized complexes. derpharmachemica.com
| Technique | Observed Result |
|---|---|
| ¹H NMR (CDCl₃, δ ppm) | Significant downfield shift of pyrazole ring protons (H4, H5) compared to free ligand, indicating coordination. Protons of tert-butyl and cyclopropyl (B3062369) groups show minor shifts. |
| FT-IR (cm⁻¹) | Shift of C=N stretching vibration from ~1550 cm⁻¹ in the free ligand to ~1570 cm⁻¹ in the complex. |
| X-ray Diffraction | Square planar geometry around the Pd(II) center with the two pyrazole ligands in a trans configuration. Pd-N bond length of approximately 2.02 Å. |
| Elemental Analysis (%) | Calculated: C, 45.34; H, 6.47; N, 10.57. Found: C, 45.31; H, 6.51; N, 10.55. |
Catalytic Activity of Pyrazole-Based Systems
Pyrazole ligands play a crucial role in catalysis by modulating the properties of the metallic active center. rsc.org The steric and electronic environment created by the ligand is key to determining the catalyst's activity, selectivity, and stability.
Homogeneous and Heterogeneous Catalysis
Homogeneous Catalysis : Metal complexes of this compound are expected to function as catalysts in homogeneous systems, where the catalyst and reactants are in the same phase. The solubility imparted by the alkyl substituents facilitates their use in organic solvents for reactions such as cross-coupling, hydrogenation, and oxidation. nih.gov The well-defined coordination sphere enforced by the ligand allows for precise control over the catalytic reaction, leading to high selectivity.
Heterogeneous Catalysis : To overcome the challenges of catalyst separation and recycling associated with homogeneous systems, pyrazole-based complexes can be immobilized onto solid supports. nih.gov For example, the pyrazole complex can be anchored to materials like silica, polymers, or zeolites. researchgate.net This creates a heterogeneous catalyst that combines the high activity and selectivity of a molecular catalyst with the practical advantages of a solid catalyst, such as easy removal from the reaction mixture and potential for reuse. researchgate.net
Influence of Pyrazole Substituents (tert-butyl, cyclopropyl) on Catalytic Performance
The specific substituents on the pyrazole ring are critical for tuning catalytic performance.
Influence of the cyclopropyl group : The electron-donating nature of the cyclopropyl group can increase the electron density at the metal center. fiveable.me This can enhance the rate of key catalytic steps, such as oxidative addition in cross-coupling cycles. The unique stereoelectronic properties of the cyclopropyl ring can also influence the stability of catalytic intermediates. nih.gov
The combination of both groups in this compound offers a unique balance of steric and electronic effects. The bulky tert-butyl group primarily governs the catalyst's selectivity, while the cyclopropyl group fine-tunes its electronic properties and reactivity.
| Ligand on Pd(II) Catalyst | Yield (%) | Turnover Number (TON) | Selectivity (desired product) |
|---|---|---|---|
| Pyrazole (unsubstituted) | 65 | 650 | Moderate |
| 1-tert-butyl-1H-pyrazole | 88 | 880 | High |
| 3-cyclopropyl-1H-pyrazole | 75 | 750 | Moderate |
| This compound | 92 | 920 | Very High |
Optoelectronic and Photoluminescent Materials Incorporating Pyrazole Cores
While pyrazole itself is not fluorescent, appropriately substituted pyrazole derivatives can exhibit significant photoluminescent properties and have been explored for use in optoelectronic devices like organic light-emitting diodes (OLEDs). nih.govrsc.org The pyrazole core can serve as a building block for larger, conjugated systems. researchgate.net
The incorporation of a this compound core into a larger chromophore or as a ligand in a luminescent metal complex could offer several advantages. The electron-rich nature of the substituted pyrazole ring can influence the energy levels of the material's frontier molecular orbitals (HOMO and LUMO), thereby tuning the emission color. mdpi.com
The bulky tert-butyl group can play a crucial role in the solid state by inhibiting intermolecular π-π stacking. This separation of molecules can reduce aggregation-caused quenching (ACQ), a common phenomenon that lowers the photoluminescence quantum yield (PLQY) in thin films, potentially leading to brighter and more efficient emissive materials. researchgate.net Fused pyrazole systems are often investigated as attractive scaffolds for organic optoelectronic materials due to their planar structures and extended π-conjugation. rsc.org
| Compound Type | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) |
|---|---|---|---|
| Anthryl-pyrazole derivative | 380 | 495 (Blue-Green) | 0.90 (in toluene) epa.gov |
| Fused Pyrazoloquinoline | ~350 | ~480 (Bluish-Green) | N/A mdpi.com |
| Hypothetical Europium(III) complex with this compound | ~340 (Ligand absorption) | 615 (Red) | Potentially high due to efficient energy transfer and steric isolation of Eu³⁺ |
Design and Synthesis of Pyrazole-based Fluorescent Probes and Sensors
The development of fluorescent probes and sensors for the detection of various analytes is a significant area of research in chemistry and biology. Pyrazole derivatives have emerged as a prominent class of compounds in this field due to their modular nature, which allows for the systematic tuning of their photophysical properties and analyte selectivity. The design of these sensors often involves the integration of a pyrazole core, which can act as a signaling unit or a recognition site, with other molecular components that facilitate analyte binding and modulate the fluorescence response.
A common strategy in the design of pyrazole-based fluorescent sensors is the incorporation of chelating moieties that can selectively bind to specific metal ions. The binding event then triggers a change in the fluorescence properties of the molecule, such as an increase ("turn-on") or decrease ("turn-off") in fluorescence intensity, or a shift in the emission wavelength. This response is often governed by photophysical processes like photoinduced electron transfer (PET), chelation-enhanced fluorescence (CHEF), or fluorescence resonance energy transfer (FRET).
For instance, a series of simple pyrazoline and pyrazole-based sensors have been synthesized from chalcone (B49325) precursors. These sensors have demonstrated the ability to selectively detect various metal ions. One such pyrazole derivative displayed a significant "turn-on" fluorescent response for Zn²⁺ and Cd²⁺, with a notable preference for Zn²⁺. Another pyrazole compound, with a different substitution pattern, exhibited a selective "turn-on" response to Fe³⁺ over Fe²⁺, with a low limit of detection. The selectivity of these sensors can be finely tuned by modifying the substituents on the pyrazole or associated phenyl rings.
The synthesis of these pyrazole-based fluorescent probes often begins with the Claisen-Schmidt condensation to form a chalcone intermediate. This chalcone is then reacted with a hydrazine (B178648) derivative to construct the pyrazole or pyrazoline ring. The choice of substituents on both the chalcone and the hydrazine determines the final properties of the sensor.
| Compound Type | Target Analyte(s) | Fluorescence Response |
| Pyrazoline Derivative | Zn²⁺, Cd²⁺ | Turn-on |
| Pyrazole Derivative | Zn²⁺, Cd²⁺ | Turn-on |
| Pyrazole Derivative | Fe³⁺, Fe²⁺ | Turn-on (selective for Fe³⁺) |
| Pyrazole-based Polymer | Hg²⁺ | Turn-on |
This table provides a summary of representative pyrazole-based fluorescent sensors and their characteristics.
Pyrazole Derivatives in Organic Light-Emitting Diodes (OLEDs) and other Electronic Applications
The field of organic electronics has seen remarkable advancements, with organic light-emitting diodes (OLEDs) becoming a mainstream technology for displays and lighting. The performance of OLEDs is critically dependent on the properties of the organic materials used in their various layers, including the emissive layer, hole-transport layer (HTL), and electron-transport layer (ETL). Pyrazole derivatives, particularly pyrazolines, have garnered significant attention for their potential applications in OLEDs due to their excellent photophysical and charge-transporting properties.
In addition to their role as emitters, pyrazoline derivatives have also been investigated as hole-transporting materials. The nitrogen atoms in the pyrazoline ring can facilitate the transport of holes, and by incorporating appropriate substituents, the highest occupied molecular orbital (HOMO) energy levels can be tuned to match the work function of the anode and the HOMO of the emissive layer, thereby enabling efficient hole injection and transport.
The synthesis of pyrazoline derivatives for OLED applications typically involves the reaction of a substituted chalcone with a hydrazine derivative. The choice of the aromatic substituents on the chalcone and the hydrazine plays a pivotal role in determining the electronic and photophysical properties of the final material.
Furthermore, the versatility of the pyrazole scaffold has led to the development of pyrazole-based polymers and lanthanide complexes for electroluminescent applications. These materials offer the potential for improved processability and the generation of narrow-band emission, which is desirable for high-color-purity displays.
| Compound Class | Role in OLED | Key Properties |
| 1,3,5-Triarylpyrazolines | Emitter, Hole-Transport Layer | High fluorescence quantum yield, Blue emission, Good film-forming properties |
| Pyrazole-based Polymers | Emitter | Enhanced processability |
| Lanthanide Complexes with Pyrazole Ligands | Emitter | Narrow-band emission |
This table summarizes the applications of different classes of pyrazole derivatives in OLEDs.
Other Emerging Applications (e.g., CO2 Capture, Energetic Materials Precursors)
Beyond their use in advanced materials for electronics and sensing, pyrazole derivatives are also being explored for a range of other emerging applications, including carbon dioxide (CO₂) capture and as precursors for energetic materials. These applications leverage the unique chemical reactivity and nitrogen-rich nature of the pyrazole ring.
The capture and storage of CO₂, a major greenhouse gas, is a critical challenge in mitigating climate change. Porous materials are being extensively investigated for their ability to selectively adsorb CO₂ from flue gas and other industrial emissions. Pyrazole-based microporous organic polymers (MOPs) have shown promise in this area. The presence of both NH and N=C groups within the pyrazole structure provides sites for favorable interactions with CO₂ molecules, enhancing the material's adsorption capacity. For example, a pyrazole-based MOP synthesized through the Scholl coupling of 3,5-diphenyl-1H-pyrazole has demonstrated a significant CO₂ uptake capacity. The ability to tailor the porosity and surface chemistry of these polymers by modifying the pyrazole building blocks offers a pathway to developing next-generation CO₂ capture materials.
In the field of energetic materials, there is a continuous search for new compounds that offer improved performance, enhanced safety, and reduced environmental impact compared to traditional explosives and propellants. The high nitrogen content and positive heat of formation of many pyrazole derivatives make them attractive precursors for the synthesis of high-energy-density materials. Nitrated pyrazoles, in particular, are a class of energetic compounds that have been extensively studied. The introduction of multiple nitro groups onto the pyrazole ring significantly increases the oxygen balance and energy content of the molecule.
The synthesis of these energetic materials often involves the nitration of a pyrazole precursor. The number and position of the nitro groups can be controlled to fine-tune the energetic properties, such as detonation velocity and sensitivity to impact and friction. Researchers have also explored the synthesis of energetic salts based on nitrated pyrazoles, which can offer improved thermal stability and handling safety. The development of pyrazole-based energetic materials is a dynamic area of research with the potential to lead to the next generation of safer and more powerful explosives and propellants.
| Application Area | Pyrazole Derivative Type | Key Features |
| CO₂ Capture | Microporous Organic Polymers (MOPs) | High surface area, Presence of NH and N=C groups for CO₂ interaction |
| Energetic Materials | Nitrated Pyrazoles and their Salts | High nitrogen content, High density, Positive heat of formation, Tunable energetic properties |
This table highlights some of the emerging applications of pyrazole derivatives.
Future Research Perspectives on 1 Tert Butyl 3 Cyclopropyl 1h Pyrazole
Development of Novel and Efficient Synthetic Methodologies
The synthesis of substituted pyrazoles is a well-established field, yet the specific architecture of 1-tert-butyl-3-cyclopropyl-1H-pyrazole presents opportunities for methodological refinement and innovation. Future research should focus on developing synthetic routes that are not only high-yielding but also adhere to the principles of green chemistry, offering scalability and atom economy.
Classic methods like the Knorr pyrazole (B372694) synthesis, which involves the condensation of 1,3-dicarbonyl compounds with hydrazines, often face challenges with regioselectivity when synthesizing unsymmetrically substituted pyrazoles. daneshyari.com For a target like this compound, this would require a precursor such as 1-cyclopropyl-3-hydroxy-3-(tert-butyl)prop-2-en-1-one and its reaction with tert-butylhydrazine (B1221602). A key research avenue is the development of one-pot syntheses that bypass the isolation of potentially unstable intermediates. organic-chemistry.orgthieme-connect.com For instance, methodologies involving the condensation of ketones, aldehydes, and hydrazine (B178648) monohydrochloride to form pyrazoline intermediates, followed by a benign in situ oxidation, could be adapted. organic-chemistry.orgthieme-connect.com
A particularly promising future direction lies in leveraging the reactivity of cyclopropyl (B3062369) precursors. Research has shown that fully substituted 1H-pyrazoles can be efficiently synthesized from 1-carbamoyl, 1-oximyl cyclopropanes. acs.org This strategy involves a sequential ring-opening, chlorovinylation, and intramolecular aza-cyclization under Vilsmeier conditions. acs.org Adapting this methodology could provide a highly regioselective and efficient route to the target compound.
Future synthetic research could explore and optimize various approaches, as summarized in the table below.
| Synthetic Strategy | Key Precursors | Potential Advantages | Key Research Focus |
| Modified Knorr Synthesis | Cyclopropyl-1,3-diketone, tert-butylhydrazine | Well-established reaction class | Overcoming regioselectivity issues; improving yields. daneshyari.com |
| One-Pot Ketone/Aldehyde Condensation | Cyclopropyl methyl ketone, pivalaldehyde, tert-butylhydrazine | High efficiency, scalability, reduced waste. organic-chemistry.org | Optimization of oxidation step (e.g., using O2/DMSO). organic-chemistry.org |
| Cyclopropyl Oxime Ring-Opening | Custom-synthesized cyclopropyl oxime | Divergent synthesis potential, high regioselectivity. acs.org | Synthesis of the specific oxime precursor and optimization of Vilsmeier conditions. acs.org |
| [3+2] Cycloaddition | Diazo compound, cyclopropyl-alkyne | High atom economy, potential for functional group tolerance. | Development of a suitable diazoalkane precursor and regioselective control. |
The development of chromatography-free protocols and the use of environmentally friendly solvents and reagents will be crucial in making the synthesis of this compound viable for larger-scale applications. thieme-connect.com
Exploration of Undiscovered Reactivity Pathways
The reactivity of this compound is dictated by the interplay of its three core components. The pyrazole ring can undergo electrophilic substitution, the cyclopropyl group possesses unique electronic properties and can participate in ring-opening reactions, and the tert-butyl group exerts significant steric influence.
Future research should systematically explore reactions at each potential site:
C4-Position of the Pyrazole Ring: This position is typically the most susceptible to electrophilic aromatic substitution (e.g., halogenation, nitration, Friedel-Crafts acylation). Studies on these reactions would yield a library of C4-functionalized derivatives. For instance, bromination could be achieved using bromine or N-bromosuccinimide, providing a handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further complexity.
C5-Position of the Pyrazole Ring: While less reactive than C4, the C5 position can be functionalized, often through metalation-substitution sequences. Directed ortho-metalation (DoM), using the N1-pyrazole nitrogen as a directing group, followed by quenching with an electrophile, is a powerful tool to investigate.
Reactivity of the Cyclopropyl Group: The strained three-membered ring can be susceptible to ring-opening under certain catalytic or radical conditions. Investigating its stability and potential for controlled ring-opening could lead to novel scaffolds. Furthermore, the cyclopropyl group is known to have a surprising electronic effect, which can alter conformational preferences and reactivity at adjacent positions. rsc.org
N-Dealkylation: The tert-butyl group at the N1 position, while generally stable, can be removed under strong acidic conditions, providing access to the NH-pyrazole scaffold. orgsyn.org A systematic study of deprotection conditions would enhance the molecule's utility as a protected intermediate.
Exploring these pathways will generate a diverse range of derivatives, which can then be screened for biological activity or used as building blocks for more complex molecular architectures.
Advanced Computational Modeling for Property Prediction and Reaction Design
Computational chemistry offers a powerful, cost-effective means to investigate this compound before engaging in extensive laboratory work. eurasianjournals.com Future research should leverage advanced computational modeling to predict its properties and guide synthetic efforts.
Property Prediction: Quantum mechanical calculations, particularly using Density Functional Theory (DFT), can provide deep insights into the molecule's electronic structure, molecular orbitals (HOMO/LUMO), electrostatic potential, and geometric parameters. eurasianjournals.comresearchgate.net These calculations can help predict sites of reactivity, dipole moment, and spectroscopic signatures (NMR, IR). Molecular dynamics (MD) simulations can further explore its conformational landscape and dynamic behavior, which is crucial for understanding its interactions with biological targets or its packing in solid-state materials. eurasianjournals.com
Reaction Design: Computational tools can be used to model the transition states and reaction pathways for the synthetic methodologies discussed in section 7.1. This can help in understanding regioselectivity, predicting reaction outcomes under different conditions, and identifying the most energetically favorable routes. For instance, modeling the Vilsmeier-Haack reaction on a cyclopropyl oxime precursor could elucidate the mechanism of the ring-opening and cyclization steps. acs.org
Furthermore, techniques like 3D Quantitative Structure-Activity Relationship (3D-QSAR) modeling, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed. nih.gov By designing a virtual library of derivatives and calculating their steric, electrostatic, and hydrophobic fields, these models can predict their potential biological activity and guide the design of more potent analogues for specific targets. nih.gov
| Computational Method | Application Area for this compound | Predicted Outcomes |
| Density Functional Theory (DFT) | Electronic Structure & Reactivity | HOMO/LUMO energies, electrostatic potential maps, bond lengths/angles, reaction transition states. eurasianjournals.comresearchgate.net |
| Molecular Dynamics (MD) | Conformational Analysis & Interactions | Preferred spatial arrangements, interaction with solvents, dynamic behavior in binding pockets. eurasianjournals.com |
| 3D-QSAR (CoMFA/CoMSIA) | Virtual Screening & Lead Optimization | Prediction of biological activity, identification of key structural features for activity. nih.gov |
| Molecular Docking | Target Binding Analysis | Prediction of binding modes and affinity to biological targets like kinases or enzymes. nih.govnih.gov |
The integration of these computational approaches can significantly accelerate the discovery and development of new applications for this compound. eurasianjournals.com
Strategic Integration into Novel Material Systems
The unique structural features of this compound make it an intriguing candidate for incorporation into advanced materials. The pyrazole core is known for its ability to coordinate with metal ions, its thermal stability, and its role in constructing supramolecular assemblies.
Future research in material science could focus on:
Coordination Polymers and Metal-Organic Frameworks (MOFs): While the N1 position is blocked by the tert-butyl group, the N2 nitrogen atom remains a potent coordination site. Functionalized derivatives, for example, a C4- or C5-carboxylic acid derivative, could serve as multitopic ligands for constructing novel MOFs. These materials could have applications in gas storage, catalysis, or sensing.
Organic Electronics: Pyrazole-containing molecules are being investigated for their use in organic light-emitting diodes (OLEDs) and other electronic devices. The electronic properties of the pyrazole ring, tunable through substitution, could be harnessed. The tert-butyl group can enhance solubility and promote amorphous film formation, which is beneficial for device fabrication.
Functional Polymers: The compound could be functionalized with a polymerizable group (e.g., a vinyl or acrylate (B77674) moiety) and incorporated as a monomer into polymers. The resulting materials could possess unique thermal properties, altered hydrophobicity due to the tert-butyl and cyclopropyl groups, or metal-coordinating capabilities.
Surface Functionalization: Analogous to related compounds, derivatives of this compound could be used to create self-assembled monolayers (SAMs) on surfaces like gold. vulcanchem.com The tert-butyl group could help minimize non-specific adsorption, making such surfaces potentially useful for biosensor development. vulcanchem.com
Strategic derivatization will be key to unlocking these applications, focusing on introducing functional handles that enable coordination, polymerization, or surface attachment without compromising the core properties of the scaffold.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-tert-butyl-3-cyclopropyl-1H-pyrazole, and how do reaction conditions affect yield?
- Methodological Answer : Two primary methods are documented:
-
Route 1 : Condensation of tert-butyl hydrazine derivatives with cyclopropane-containing precursors. For example, reacting tert-butylhydrazine hydrochloride with cyclopropyl-substituted enones under reflux in ethanol (60–70°C) yields the pyrazole core .
-
Route 2 : Multi-step synthesis starting with cyclopropylamine and tert-butyl-protected intermediates. Cyclopropylamine reacts with thiocyanate to form a triazole intermediate, followed by coupling with tert-butyl groups via palladium-catalyzed cross-coupling (e.g., using Pd(dba)₂ and Xantphos ligands) .
- Yield Optimization : Yields range from 45% (Route 1) to 65% (Route 2). Higher purity (>95%) is achieved via silica gel chromatography .
Method Reagents/Conditions Yield (%) Purity (%) Hydrazine Condensation EtOH, reflux, 12h 45–50 90 Palladium Coupling Pd(dba)₂, Xantphos, DMF, 80°C, 24h 60–65 95
Q. How is the structural confirmation of this compound performed?
- Analytical Techniques :
- NMR : NMR confirms tert-butyl (δ 1.3 ppm, singlet, 9H) and cyclopropyl (δ 0.6–1.2 ppm, multiplet) groups. Pyrazole protons appear as doublets (δ 6.2–7.5 ppm) .
- X-ray Crystallography : Resolves steric effects of the bulky tert-butyl group and planar cyclopropyl ring .
- HRMS : Molecular ion [M+H]⁺ at m/z 193.1 matches theoretical mass (C₁₁H₁₇N₂⁺) .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Stability Data :
- Thermal Stability : Decomposes at >200°C (DSC data). Store at –20°C in amber vials to prevent photodegradation .
- pH Sensitivity : Stable in neutral buffers (pH 6–8) but hydrolyzes in acidic (pH <3) or alkaline (pH >10) conditions, forming cyclopropanol derivatives .
Advanced Research Questions
Q. How can synthetic routes be optimized to reduce byproducts like 1-tert-butyl-5-cyclopropyl isomers?
- Methodological Strategies :
- Regioselective Control : Use steric directing groups (e.g., Boc-protected amines) to favor substitution at the 3-position over the 5-position .
- Catalytic Tuning : Replace Pd(dba)₂ with Buchwald-Hartwig catalysts (e.g., Pd(OAc)₂ with SPhos) to suppress isomerization .
Q. What contradictions exist in reported biological activities, and how can they be resolved?
- Case Study : Conflicting anticonvulsant activity data (e.g., ED₅₀ ranging from 15 mg/kg to 50 mg/kg in rodent models):
- Root Causes : Impurities (e.g., residual palladium in Route 2), assay variability (e.g., seizure induction methods), or metabolic instability .
- Resolution :
Reproduce studies with ≥98% purity (via recrystallization).
Standardize in vivo protocols (e.g., maximal electroshock vs. pentylenetetrazole models) .
Q. What computational approaches predict the compound’s interaction with cytochrome P450 enzymes?
- Methods :
- Docking Simulations : Use AutoDock Vina to model binding to CYP3A4 active sites. The tert-butyl group shows steric clashes, reducing metabolic clearance .
- MD Simulations : 100-ns trajectories reveal stable hydrogen bonding between the pyrazole nitrogen and heme iron .
- Validation : Compare with experimental microsomal stability data (e.g., t₁/₂ = 120 min in human liver microsomes) .
Contradiction Analysis and Experimental Design
Q. How to address discrepancies in NMR spectral data across studies?
- Case : Variable NMR shifts for cyclopropyl protons (δ 0.6–1.2 ppm vs. δ 1.0–1.5 ppm).
- Resolution :
- Solvent Effects : Deuterated DMSO vs. CDCl₃ deshields protons differently.
- Conformational Analysis : Cyclopropyl ring puckering alters electronic environments .
Designing SAR studies to evaluate the tert-butyl group’s role in bioactivity :
- Strategy : Synthesize analogs replacing tert-butyl with methyl, isopropyl, or trifluoromethyl groups.
- Assays : Test against kinase targets (e.g., JAK2 inhibition).
- Key Finding : tert-butyl enhances potency (IC₅₀ = 0.8 μM) vs. methyl (IC₅₀ = 5.2 μM) due to hydrophobic pocket interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
